5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
Description
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one (CAS: 1016527-33-5) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₀H₁₄NOCl . Its structure comprises a dihydropyridin-2-one core substituted at the 1-position by a 2-chlorophenylmethyl group and at the 5-position by an amino group.
Properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-4-2-1-3-9(11)7-15-8-10(14)5-6-12(15)16/h1-6,8H,7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTIROGMPOMLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of 2-chlorobenzylamine with a suitable precursor to form the desired dihydropyridinone ring. One common method involves the use of a cyclization reaction, where the amino group reacts with a carbonyl compound under acidic or basic conditions to form the dihydropyridinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the dihydropyridinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Findings from Structural Comparisons
Lipophilicity and Bioactivity: The 2-chlorophenylmethyl group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 3,4-dichlorophenylmethyl analogue (CAS: 339009-11-9) exhibits higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility . Clopidogrel (a structurally distinct thienopyridine derivative with a 2-chlorophenyl group) demonstrates antiplatelet activity, suggesting that the 2-chlorophenyl moiety in the target compound could similarly influence biological interactions .
Solubility and Stability: Polar substituents (e.g., methoxymethyl, hydroxyethyl) improve solubility but may reduce metabolic stability due to increased susceptibility to oxidation . Aliphatic substituents (e.g., isopropyl, cyclopentylmethyl) enhance stability against enzymatic degradation, as seen in analogues like 5-Amino-1-(propan-2-yl)-... (CAS: 1181235-19-7) .
Synthetic and Analytical Relevance: Crystallographic studies using SHELX programs (e.g., SHELXL) have been critical in resolving the structures of similar dihydropyridinone derivatives, enabling precise determination of substituent orientations .
Biological Activity
5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one (CAS Number: 1016527-33-5) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C12H11ClN2O, and it has garnered attention for its potential therapeutic applications, including antiviral and antibacterial properties.
- Molecular Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
- IUPAC Name : 5-amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
- Appearance : Powder
- Melting Point : Approximately 184-186 °C
Research indicates that compounds similar to 5-amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one may exert their biological effects through various mechanisms:
- Inhibition of Viral Replication : Some studies suggest that this compound can inhibit the replication of certain viruses by targeting specific stages in their life cycles. For instance, derivatives have shown significant antiviral activity against human adenoviruses (HAdV) with selectivity indexes greater than 100, indicating a high potency relative to toxicity .
- Antibacterial Activity : The compound may also possess antibacterial properties, potentially inhibiting bacterial growth by interfering with protein synthesis or cell wall formation, similar to other known antibiotics .
Biological Activity Data
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of HAdV replication | |
| Antibacterial | Protein synthesis inhibition | |
| Cytotoxicity | Low cytotoxicity in vitro |
Antiviral Studies
A study focused on the development of substituted N-(4-amino-2-chlorophenyl)-5-chloro derivatives found that certain analogues exhibited promising anti-HAdV activity. Compound variants demonstrated IC50 values as low as 0.27 μM with significantly reduced cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index .
Antibacterial Research
In another investigation into the antibacterial properties of similar compounds, it was noted that many pyridine derivatives showed effective inhibition against a range of bacterial strains. The mechanism often involved disruption of bacterial protein synthesis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
